Cas no 2034247-01-1 (N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide)

N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
- N-(2-methoxyethyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide
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- Inchi: 1S/C12H18N4O3/c1-18-7-5-14-12(17)16-6-3-10(8-16)19-11-2-4-13-9-15-11/h2,4,9-10H,3,5-8H2,1H3,(H,14,17)
- InChI Key: CVSGEEOFJBOTJI-UHFFFAOYSA-N
- SMILES: O(C1C=CN=CN=1)C1CN(C(NCCOC)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 290
- XLogP3: -0.1
- Topological Polar Surface Area: 76.6
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-2748-20μmol |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
2034247-01-1 | 90%+ | 20μl |
$118.5 | 2023-04-23 | |
Life Chemicals | F6478-2748-1mg |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
2034247-01-1 | 90%+ | 1mg |
$81.0 | 2023-04-23 | |
Life Chemicals | F6478-2748-10mg |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
2034247-01-1 | 90%+ | 10mg |
$118.5 | 2023-04-23 | |
Life Chemicals | F6478-2748-100mg |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
2034247-01-1 | 90%+ | 100mg |
$372.0 | 2023-04-23 | |
Life Chemicals | F6478-2748-5μmol |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
2034247-01-1 | 90%+ | 5μl |
$94.5 | 2023-04-23 | |
Life Chemicals | F6478-2748-30mg |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
2034247-01-1 | 90%+ | 30mg |
$178.5 | 2023-04-23 | |
Life Chemicals | F6478-2748-10μmol |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
2034247-01-1 | 90%+ | 10μl |
$103.5 | 2023-04-23 | |
Life Chemicals | F6478-2748-5mg |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
2034247-01-1 | 90%+ | 5mg |
$103.5 | 2023-04-23 | |
Life Chemicals | F6478-2748-15mg |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
2034247-01-1 | 90%+ | 15mg |
$133.5 | 2023-04-23 | |
Life Chemicals | F6478-2748-25mg |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide |
2034247-01-1 | 90%+ | 25mg |
$163.5 | 2023-04-23 |
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide Related Literature
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide: A Comprehensive Overview
N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide (CAS No. 2034247-01-1) is a complex organic compound with significant potential in the fields of pharmacology and material science. This compound, characterized by its unique structural features, has garnered attention due to its versatile applications and promising biological activities. In this article, we delve into the structural properties, synthesis methods, pharmacological implications, and recent advancements related to this compound.
The molecular structure of N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a testament to its intricate design. The molecule consists of a pyrrolidine ring, which serves as the central framework, substituted with a pyrimidinyl group at the 3-position and a carboxamide moiety at the 1-position. The presence of the methoxyethyl group further enhances the compound's functional diversity. This structural complexity not only contributes to its stability but also facilitates interactions with various biological targets, making it a valuable candidate for drug development.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry. Pyrimidine rings are known for their ability to form hydrogen bonds and participate in π-π interactions, which are crucial for binding to protein targets. In the case of N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide, the pyrimidinyl group plays a pivotal role in modulating the compound's pharmacokinetic properties. Research has shown that this group can significantly influence the compound's solubility, permeability, and bioavailability, making it an attractive option for oral drug delivery systems.
The synthesis of N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves a multi-step process that combines principles from organic chemistry and catalysis. The key steps include the formation of the pyrrolidine ring through cyclization reactions, followed by substitution reactions to introduce the pyrimidinyl and methoxyethyl groups. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making the synthesis more efficient and cost-effective.
From a pharmacological perspective, N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has demonstrated potent inhibitory activity against several enzymes associated with inflammatory diseases. Preclinical studies have shown that this compound can effectively suppress cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Furthermore, its ability to modulate signaling pathways involved in neurodegenerative diseases has positioned it as a potential therapeutic agent for conditions such as Alzheimer's disease.
One of the most promising applications of this compound lies in its potential as an anticancer agent. Recent research has revealed that N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can induce apoptosis in cancer cells by targeting specific oncogenes and tumor microenvironment components. Its selective toxicity towards cancer cells while sparing healthy cells makes it an ideal candidate for chemotherapy regimens.
In addition to its pharmacological applications, N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has also found use in material science. Its unique electronic properties make it suitable for applications in organic electronics, such as field-effect transistors (FETs). Recent studies have demonstrated that this compound can enhance charge transport properties in FET devices, paving the way for its integration into next-generation electronic devices.
The development of N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has been driven by advancements in computational chemistry tools. Molecular docking studies have provided insights into its binding modes with various biological targets, enabling rational drug design strategies. Additionally, machine learning algorithms have been employed to predict its pharmacokinetic profiles and optimize its therapeutic potential.
In conclusion, N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide (CAS No. 2034247-01-1) is a multifaceted compound with immense potential across diverse fields. Its unique structural features, coupled with recent research breakthroughs, position it as a key player in drug discovery and materials science. As ongoing studies continue to unravel its full capabilities, this compound is poised to make significant contributions to both scientific research and clinical practice.
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